Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-[(methylsulfonyl)methyl]-5-nitro- is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Vorbereitungsmethoden
The synthesis of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution occurs without unwanted side reactions . Industrial production methods may involve optimized catalytic processes to enhance yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Furan, 2-[(methylsulfonyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Furan, 2-[(methylsulfonyl)methyl]-5-nitro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties[][4].
Wirkmechanismus
The mechanism of action of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can also modulate the compound’s reactivity and interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Furan, 2-[(methylsulfonyl)methyl]-5-nitro- can be compared with other similar compounds such as:
2-Methylfuran: A simpler furan derivative without the nitro and methylsulfonyl groups, used primarily as a solvent and in the production of other chemicals.
5-Nitrofuran: A furan derivative with only the nitro group, known for its antimicrobial properties.
2-Methyl-3-(methylsulfinyl)furan: A compound with a similar structure but with a sulfinyl group instead of a sulfonyl group, used in various chemical syntheses.
Eigenschaften
CAS-Nummer |
39272-73-6 |
---|---|
Molekularformel |
C6H7NO5S |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
2-(methylsulfonylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
ONXLQCUJQCOECR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.